1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)-

Description

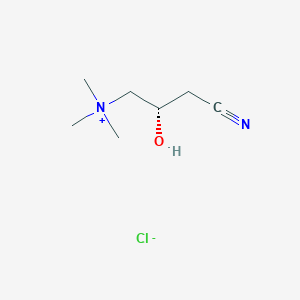

Chemical Identity: The compound 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- (CAS RN: 1116-95-6) is a quaternary ammonium salt characterized by:

- A 3-cyano substituent on the propanaminium backbone.

- A 2-hydroxy group and N,N,N-trimethyl quaternization.

- S-configuration at the chiral center .

Synonyms:

- D(+)-Carnitine nitrile chloride

- Ammonium, (3-cyano-2-hydroxypropyl)trimethyl-, chloride, D- .

Structural Features: The presence of the cyano group distinguishes this compound from other quaternary ammonium derivatives, such as carnitine analogs.

Properties

IUPAC Name |

[(2S)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYKKWXSDFNANU-FJXQXJEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC#N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC#N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912239 | |

| Record name | 3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-95-6 | |

| Record name | D-Carnitinenitrile chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathway

The primary synthesis involves a two-step nucleophilic process starting from trimethylamine hydrochloride and (S)-epichlorohydrin. In the first step, trimethylamine reacts with (S)-epichlorohydrin under alkaline conditions to form the quaternary ammonium intermediate. The second stage introduces the cyano group via nucleophilic displacement using sodium cyanide (NaCN), with strict pH control to prevent hydrolysis.

The reaction mechanism proceeds through:

Stereochemical Considerations

The (S)-configuration at the hydroxy-bearing carbon is preserved through:

-

Use of enantiomerically pure (S)-epichlorohydrin (≥99% ee)

-

Maintenance of reaction temperatures below 40°C to prevent racemization

Industrial-Scale Production Methods

Batch Process Optimization

Industrial protocols from patent CN114409570A outline scalable methods with the following parameters:

| Parameter | Example 1 | Example 2 | Optimal Range |

|---|---|---|---|

| Reaction Temperature | 35°C | 30°C | 30–40°C |

| pH (Step 1) | 9.2 | 9.0 | 9.0–9.5 |

| NaCN Equivalents | 1.05 | 1.02 | 1.02–1.10 |

| Reaction Time (Step 2) | 2 h | 3 h | 2–4 h |

| Final Yield | 82% | 78% | 75–85% |

Key industrial adaptations include:

-

Solvent Systems : Mixed aqueous-alcoholic media (methanol/water) enhance solubility while minimizing byproducts.

-

Continuous pH Monitoring : Automated systems maintain pH within ±0.1 units of setpoints.

Critical Process Parameters

Temperature Effects

Elevated temperatures (>45°C) during cyanide substitution lead to:

pH Control Strategies

Deviations from optimal pH ranges cause significant side reactions:

| Stage | pH Deviation | Consequence | Mitigation |

|---|---|---|---|

| Step 1 | <8.5 | Incomplete quaternization | NaOH co-feed system |

| Step 1 | >9.5 | Epoxide ring-opening byproducts | Buffered amine solutions |

| Step 2 | <7.0 | HCN generation (safety hazard) | Real-time pH adjustment loops |

| Step 2 | >7.5 | Cyanate formation | Controlled NaCN addition rate |

Purification and Isolation Techniques

Crystallization Protocols

Post-reaction workup involves:

Analytical Quality Control

Industrial batches are characterized using:

Comparative Analysis of Preparation Methods

Laboratory vs. Industrial Synthesis

Alternative Synthetic Approaches

While the epichlorohydrin route dominates, emerging methods include:

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in studies involving cell signaling and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Functional Group and Molecular Properties

The table below highlights key structural and functional differences between the target compound and related quaternary ammonium salts:

Key Structural and Functional Differences

Cyano vs. Carboxy Groups: The 3-cyano group in the target compound introduces electron-withdrawing properties, enhancing stability and altering solubility compared to 3-carboxy derivatives like DL-carnitine hydrochloride. This difference may limit its role in metabolic pathways but expand utility in synthetic chemistry .

Hydroxy Group Positioning :

- The 2-hydroxy group in the target compound contrasts with 2-acetyloxy (e.g., 625-19-4) or 2-carbamoyloxy (e.g., Bethanechol) substituents. Hydroxy groups increase hydrophilicity, whereas acetyloxy/carbamoyloxy groups enhance hydrolytic stability or bioactivity .

Applications: DL-Carnitine hydrochloride is biologically active in fatty acid metabolism, while the cyano analog (1116-95-6) lacks this role due to the absence of a carboxylic acid moiety.

Physicochemical Properties

- Polarity: The cyano group increases polarity compared to non-polar alkyl chains (e.g., hydroxystearamidopropyl derivatives) but reduces it relative to carboxylates.

- Thermal Stability : Quaternary ammonium salts with hydroxy groups (e.g., 1116-95-6) may exhibit lower melting points than those with bulky hydrophobic tails (e.g., 127312-01-0) .

Research Findings and Industrial Relevance

- Biochemical Intermediates: The cyano group in 1116-95-6 could serve as a precursor for nitrile-to-amide or carboxylic acid conversions, enabling synthesis of carnitine analogs .

- Chiral Specificity : The S-configuration may influence interactions in enzymatic systems, differentiating it from racemic mixtures like DL-carnitine .

Biological Activity

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- is a quaternary ammonium compound with the molecular formula C8H18ClN2O. This compound is recognized for its diverse biological activities and applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various biological systems, making it a subject of interest for further investigation.

- Molecular Weight : 178.66 g/mol

- CAS Number : 18933-33-0

- Physical State : White crystalline powder

- Solubility : Soluble in water and ethanol

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of trimethylamine with 3-chloro-2-hydroxypropionitrile under controlled conditions, often using solvents like ethanol or methanol. The process is optimized for yield and purity, making it suitable for various applications in research and industry .

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- exhibits biological activity through its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors involved in various biochemical pathways. This modulation can influence cellular processes such as signal transduction and metabolic regulation.

Pharmacological Applications

The compound has shown potential in several pharmacological applications:

- Antimicrobial Activity : Research indicates that quaternary ammonium compounds like this one possess antimicrobial properties, making them useful in developing disinfectants and antiseptics.

- Cell Signaling : Studies have suggested that this compound may play a role in cell signaling pathways, potentially influencing cell growth and differentiation.

- Therapeutic Uses : There is ongoing research into its potential therapeutic applications in treating diseases related to metabolic dysfunctions or infections .

Case Studies

- Antimicrobial Studies : A study evaluated the effectiveness of various quaternary ammonium compounds against bacterial strains. The results indicated that compounds similar to 1-Propanaminium exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cellular Impact Analysis : Another study investigated the effects of this compound on cancer cell lines. The findings revealed that it could induce apoptosis in certain types of cancer cells, suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- | Structure | Antimicrobial, potential anticancer | Quaternary ammonium structure enhances solubility |

| N,N,N-Trimethyl-3-aminopropyl chloride | Similar to above | Antibacterial | Less soluble than the target compound |

| (R)-3-Cyano-2-hydroxy-N,N,N-trimethyl-propanaminium chloride | Structure | Antifungal properties | Exhibits stereoselectivity affecting biological interactions |

Q & A

Basic Research Question

- Handling : Work under inert atmosphere (N₂/Ar) to avoid moisture absorption. Use gloves (nitrile), goggles, and lab coats due to skin/eye irritation risks .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid contact with oxidizers (e.g., peroxides) to prevent decomposition .

What analytical techniques are most effective for characterizing structural integrity?

Advanced Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the cyano (-CN), hydroxy (-OH), and quaternary ammonium groups. Compare chemical shifts with computational models (e.g., DFT) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₆ClN₂O⁺) and isotopic patterns.

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks if single crystals are obtainable .

How does the compound’s stability vary under different pH conditions, and what decomposition products form?

Advanced Research Question

- Acidic Conditions (pH < 3) : Protonation of the hydroxy group may lead to intramolecular cyclization, forming a lactone derivative.

- Alkaline Conditions (pH > 9) : Hydrolysis of the cyano group to carboxylic acid, detected via FT-IR (loss of -CN peak at ~2250 cm⁻¹) .

- Neutral pH : Stable for 48 hours in aqueous buffers at 25°C, but degradation accelerates with UV exposure .

What environmental precautions are necessary for disposal?

Basic Research Question

- Aquatic Toxicity : Classified as harmful to aquatic life (H412). Avoid release into water systems; use chemical neutralization (e.g., oxidation with KMnO₄) before disposal .

- Waste Management : Collect in approved containers labeled for halogenated organic waste. Incinerate at high temperatures (>1000°C) with scrubbing systems .

How can contradictions in reported solubility data be resolved experimentally?

Advanced Research Question

- Controlled Studies : Systematically test solubility in polar aprotic solvents (e.g., DMSO, DMF) using gravimetric analysis under controlled humidity/temperature.

- HPLC Validation : Compare retention times in solvent systems with known standards to identify impurities affecting solubility measurements .

What mechanistic insights explain the reactivity of the cyano and hydroxy groups?

Advanced Research Question

- Cyano Reactivity : Acts as a hydrogen-bond acceptor, stabilizing transition states in nucleophilic substitutions. Reacts with Grignard reagents to form ketones.

- Hydroxy Group : Participates in intramolecular H-bonding with the adjacent ammonium group, reducing its acidity (pKa ~12–14). This steric hindrance slows esterification reactions .

What regulatory considerations apply to novel derivatives of this compound?

Basic Research Question

- EPA Compliance : Under 40 CFR Part 721, report significant new uses (e.g., polymer synthesis, biomedical applications) and conduct ecotoxicity assays .

- REACH : Submit detailed safety data for EU-based studies, including biodegradation and bioaccumulation potential .

How does the stereochemistry (S-configuration) influence biological activity?

Advanced Research Question

- Enzyme Interactions : Use molecular docking simulations to compare (S)- and (R)-enantiomers’ binding affinities to target proteins (e.g., choline transporters).

- In Vitro Assays : Test enantiomers in cell models (e.g., neuronal cells) to assess cytotoxicity or receptor activation differences .

What strategies mitigate explosion risks during large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.